3-chloro-N'-(3-nitrobenzoyl)benzohydrazide

Overview

Description

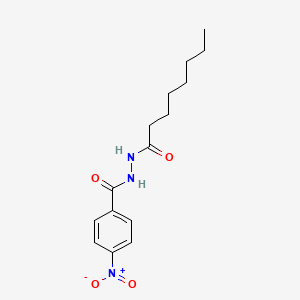

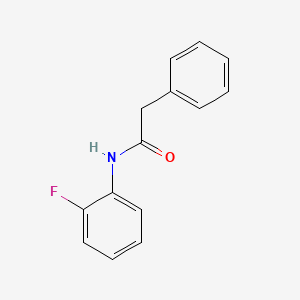

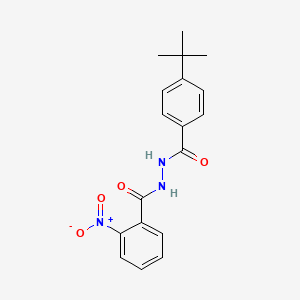

3-chloro-N’-(3-nitrobenzoyl)benzohydrazide is a chemical compound with the molecular formula C14H10ClN3O4 . It has an average mass of 319.700 Da and a mono-isotopic mass of 319.035980 Da .

Molecular Structure Analysis

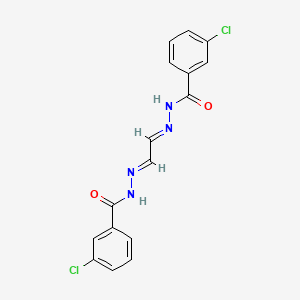

The molecular structure of 3-chloro-N’-(3-nitrobenzoyl)benzohydrazide can be represented by the SMILES stringO=C(NNC(C1=CC(Cl)=CC=C1)=O)C2=CC=CC(Cl)=C2 . This indicates that the molecule contains a benzohydrazide core with chloro and nitro functional groups attached.

Scientific Research Applications

Crystallography and Molecular Structure

Research on benzohydrazides, similar to 3-chloro-N'-(3-nitrobenzoyl)benzohydrazide, focuses on their crystal structures. For instance, studies on compounds like N′-(3,5-Dibromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide reveal detailed molecular configurations and intermolecular interactions. These findings contribute to the understanding of molecular architecture and hydrogen bonding patterns in such compounds (Zhou, Gao, & Ma, 2011).

Similar studies have been conducted on compounds like N′-(4-Hydroxybenzylidene)-4-nitrobenzohydrazide, where the crystal structures are analyzed to understand molecular planarity and the dihedral angles between benzene rings. This research is crucial in materials science and pharmaceuticals (Dai & Mao, 2010).

Antimicrobial Properties

Some benzohydrazides exhibit antimicrobial activities. For example, compounds such as N'-[2,5-Dihydroxybenzylidene]-3,4,5-trimethoxybenzohydrazide show effective activity against bacteria like Escherichia coli. This suggests potential applications in developing new antimicrobial agents (Han, 2013).

Similarly, compounds like 4-Chloro-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide are synthesized and evaluated for antimicrobial properties, indicating their potential in pharmaceutical applications (Lei et al., 2011).

Solid-State Chemistry and Molecular Interactions

- Studies on related compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid focus on their role as building blocks in solid-phase synthesis. This research is essential in understanding the formation of various heterocyclic scaffolds, which are significant in drug discovery (Křupková et al., 2013).

Medicinal Chemistry and Drug Design

- Benzohydrazide derivatives, similar to this compound, are investigated for their potential as inhibitors in treating diseases like prostate cancer. This includes studies on crystal structures, molecular docking, and biological evaluations, providing insights for drug development (Arjun et al., 2020).

- Research on the synthesis and structures of hydrazone compounds derived from benzohydrazides, like the ones being studied, reveals potential in the development of novel antibacterial agents. These studies include synthesizing various derivatives and evaluating their microbial inhibitory activities (Lei et al., 2013).

Safety and Hazards

While specific safety and hazard data for 3-chloro-N’-(3-nitrobenzoyl)benzohydrazide is not available, compounds of similar structure often require careful handling. They should be kept in a dry, cool, and well-ventilated place. Contact with skin, eyes, or clothing should be avoided, and dust formation should be prevented .

properties

IUPAC Name |

N'-(3-chlorobenzoyl)-3-nitrobenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O4/c15-11-5-1-3-9(7-11)13(19)16-17-14(20)10-4-2-6-12(8-10)18(21)22/h1-8H,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKORZHONFIOSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]benzohydrazide](/img/structure/B3842213.png)

![N'-[1-(2-chlorophenyl)ethylidene]octanohydrazide](/img/structure/B3842269.png)